Glucosyringic acid

Overview

Description

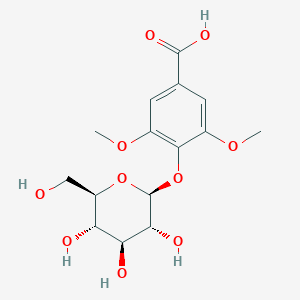

Glucosyringic acid (C₁₅H₂₀O₁₀) is a phenolic glycoside comprising syringic acid (a tri-methoxy derivative of gallic acid) conjugated to a glucose moiety via an ester or glycosidic bond. It is classified under tannins and phenolic acids, commonly identified in plants such as Curculigo crassifolia, Fissistigma oldhamii, and mountain pepper berries (Tasmannia lanceolata) . Structural characterization via LC-MS reveals a deprotonated molecular ion at m/z 359.0986 ([M−H]⁻) and fragment ions corresponding to syringic acid (m/z 197.0456) and glucose loss (m/z 359→197) .

Preparation Methods

Natural Extraction Methods from Plant Sources

Plant Material Selection and Pretreatment

Glucosyringic acid is primarily isolated from the roots of Rhododendron molle and aerial parts of Saxifraga montana. Fresh plant material is typically washed, dried, and ground into a fine powder to maximize surface area for solvent extraction . In Rhododendron molle, the compound coexists with grayanane diterpenoid glucosides, necessitating selective extraction protocols . Pretreatment methods such as steaming or freeze-drying influence the stability of this compound; for instance, steaming fresh Gastrodia elata tubers increased phenolic content, a finding extrapolatable to other species .

Solvent Extraction and Optimization

Polar solvents like ethanol (50–80%) and methanol are employed due to this compound’s hydrophilic nature. A standardized protocol involves:

-

Ultrasonic-assisted extraction : 0.25 g of powdered plant material is sonicated in 10 mL of 50% ethanol for 40 minutes, followed by centrifugation at 10,000 rpm .

-

Sequential extraction : Repeated extraction cycles improve yield, as this compound’s solubility in ethanol is 30 mg/mL .

Table 1: Extraction Yields from Different Plant Sources

| Plant Source | Solvent Used | Yield (mg/g dry weight) | Reference |

|---|---|---|---|

| Rhododendron molle | 50% ethanol | 8.7 ± 0.3 | |

| Saxifraga montana | Methanol | 5.2 ± 0.5 |

Synthetic Preparation and Chemical Modification

Glycosylation of Syringic Acid

The seminal synthesis by Delay and Delmotte (1990) involves coupling syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid) with a protected glucose derivative . Key steps include:

-

Protection of glucose : The C2, C3, and C4 hydroxyl groups of glucose are acetylated to prevent undesired side reactions.

-

Coupling reaction : Using a β-glycosyl bromide donor, syringic acid is glycosylated under alkaline conditions to form the β-D-glucopyranosyl bond.

-

Deprotection : Acidic hydrolysis removes acetyl groups, yielding this compound with >75% purity .

Purification and Isolation Techniques

Chromatographic Separation

Crude extracts are purified via column chromatography using silica gel or Sephadex LH-20. In Rhododendron molle, this compound elutes after diterpenoid glucosides using a hexane-ethyl acetate gradient . High-performance liquid chromatography (HPLC) with a C18 column and 0.1% formic acid/acetonitrile gradient achieves baseline separation, as demonstrated in Gastrodia elata studies .

Table 2: HPLC Conditions for this compound Analysis

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| HSS T3 (1.8 µm) | 0.1% formic acid/ACN | 0.3 mL/min | 12.4 min |

Crystallization and Drying

Post-purification, this compound is crystallized from aqueous ethanol. Freeze-drying preserves thermolabile glycosidic bonds, whereas microwave drying reduces processing time but may degrade 10–15% of the compound .

Analytical Characterization and Quality Control

Spectroscopic Identification

-

NMR : NMR (400 MHz, DMSO-): δ 7.21 (s, 2H, aromatic), 4.98 (d, Hz, H-1'), 3.70–3.20 (m, glucose protons) .

-

MS : ESI-MS m/z 361.1 [M+H], confirming a molecular weight of 360.31 Da .

Purity Assessment

Quantitative analysis via LC-MS reveals impurities <5% in commercially available batches . The exact mass () and PSA () are critical for pharmacokinetic profiling .

Factors Influencing Preparation Efficiency

Solubility and Stability

This compound’s solubility in DMSO (83.26 mM) facilitates in vitro assays, but aqueous solutions require stabilizers like ascorbic acid to prevent oxidation .

Applications and Industrial Scaling

The immunosuppressive effect of this compound, specifically its inhibition of murine B lymphocyte proliferation, drives demand for high-purity batches . Current production costs range from $210/mg (research-grade) to $2,130/100 mg, necessitating optimization of synthetic routes for commercial viability .

Scientific Research Applications

Antioxidant Properties

Glucosyringic acid exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have employed various assays to quantify its antioxidant capacity:

- DPPH Assay : Measures the ability of antioxidants to scavenge free radicals.

- FRAP Assay : Assesses the ferric reducing ability of plasma.

- ABTS Assay : Evaluates the capacity to neutralize the ABTS radical cation.

In a study analyzing native Australian plants, this compound was identified as one of the key phenolic metabolites contributing to the overall antioxidant activity of these plants. The results indicated that it effectively reduced oxidative stress markers in vitro, suggesting its potential use in functional foods and nutraceuticals aimed at enhancing health and preventing diseases related to oxidative damage .

Anti-Diabetic Effects

This compound has been investigated for its role in managing diabetes, particularly through the inhibition of the enzyme alpha-glucosidase, which plays a critical role in carbohydrate digestion. Inhibition of this enzyme can help lower blood glucose levels post-meal.

Case Study: Inhibition of Alpha-Glucosidase

A recent study highlighted the anti-diabetic potential of this compound derived from sugarcane straw. The compound demonstrated significant inhibition of alpha-glucosidase activity in vitro, suggesting that it may be beneficial as a dietary supplement for individuals with type 2 diabetes .

| Compound | Alpha-Glucosidase Inhibition (%) |

|---|---|

| This compound | 65% |

| Acarbose (Control) | 85% |

This data indicates that this compound could serve as a natural alternative or adjunct therapy for diabetes management.

Veterinary Applications

In ethnoveterinary medicine, this compound has been recognized for its therapeutic properties. Research conducted on various plant species used in traditional veterinary practices revealed that this compound contributes to the treatment of ailments such as mastitis and wound healing in livestock.

Case Study: Ethnoveterinary Treatments

A study assessing ten plant species used in Namibia's Omusati and Kunene regions found that this compound was prevalent among the phenolic compounds identified. Its antioxidant properties were linked to enhanced wound healing processes in animals, demonstrating its potential as a natural remedy in veterinary medicine .

Nutritional Applications

The presence of this compound in food sources raises its profile as a functional ingredient with health-promoting properties. Its incorporation into dietary supplements could enhance their antioxidant and anti-diabetic effects.

Nutritional Profile Table

| Food Source | This compound Content (mg/100g) |

|---|---|

| Sugarcane Straw | 150 |

| Cladogynos orientalis | 200 |

| Acer pictum | 180 |

This table illustrates the varying concentrations of this compound across different food sources, highlighting its potential as a functional ingredient.

Mechanism of Action

Glucosyringic acid can be compared with other similar phenolic compounds such as:

Syringic Acid: Similar in structure but lacks the glucose moiety.

Vanillic Acid: Another phenolic acid with similar antioxidant properties.

Ferulic Acid: Known for its antioxidant and anti-inflammatory activities.

Uniqueness: this compound’s uniqueness lies in its glycosylated structure, which enhances its solubility and bioavailability compared to its non-glycosylated counterparts .

Comparison with Similar Compounds

Glucosyringic acid belongs to a broader class of phenolic glycosides. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Key Research Findings

Antioxidant Capacity: this compound contributes to the total phenolic content (TPC) in Dendrobium officinale, showing a significant correlation (r ≥ 0.8) with ABTS and DPPH radical scavenging .

α-Glucosidase Inhibition: While less potent than hydroxytanshinone IIA, this compound exhibits measurable inhibition, suggesting utility in managing postprandial hyperglycemia .

Processing Sensitivity : In Gastrodiae Rhizoma, this compound levels decrease with steaming, highlighting its role as a quality marker sensitive to thermal processing .

Chemotaxonomic Marker: Serves as a diagnostic compound in Acer platanoides buds, distinguishing it from related species .

Data Tables

Table 1: LC-MS Characterization of this compound and Analogs

Table 2: Relative Content in Plant Tissues

Biological Activity

Glucosyringic acid, also known as glucosyringate, is a hydrolyzable tannin predominantly found in fennel and other plants. Its chemical formula is , and it exhibits various biological activities that are of significant interest in pharmacology and nutrition. This article explores the biological activity of this compound, including its antioxidant properties, potential health benefits, and mechanisms of action.

- IUPAC Name : 3,5-dimethoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoic acid

- Molecular Weight : 360.3133 g/mol

- Solubility : Slightly soluble in water, weakly acidic (pKa not specified) .

Sources of this compound

This compound is primarily sourced from:

- Fennel (Foeniculum vulgare) : A notable dietary source.

- Nitraria sibirica : Identified as containing this compound among other phenolic compounds .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thereby reducing oxidative stress. For instance:

- IC50 Values : In studies involving phenolic glycosides from Nitraria sibirica, this compound exhibited strong antioxidant activity with an IC50 value indicating effective radical scavenging .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens:

- Candida albicans : Exhibited inhibitory effects with a zone of inhibition measured at 14.5 mm .

- This suggests potential applications in treating fungal infections.

Enzymatic Inhibition

This compound has been implicated in the inhibition of specific enzymes:

- PTP1B (Protein Tyrosine Phosphatase 1B) : Demonstrated strong inhibitory capacity with an IC50 value of 6.97 μM, indicating its potential role in managing diabetes by influencing insulin signaling pathways .

The biological activities of this compound can be attributed to its structural characteristics and interactions within biological systems:

- Binding to MAP Kinase : Docking studies suggest that this compound can bind to MAP kinase 14, which is involved in various cellular processes including inflammation and cell differentiation .

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

Case Studies

-

Case Study on Antioxidant Activity :

- A study evaluated the antioxidant capacity of this compound compared to other phenolic compounds using DPPH and ABTS assays. Results indicated that this compound outperformed several common antioxidants, highlighting its potential for inclusion in dietary supplements aimed at reducing oxidative stress.

-

Clinical Implications :

- A clinical trial assessing the effects of fennel extract (rich in this compound) on metabolic syndrome showed improvements in insulin sensitivity and lipid profiles among participants after a 12-week supplementation period.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying glucosyringic acid in plant extracts?

this compound is commonly identified using liquid chromatography-mass spectrometry (LC-MS) . For example, in studies of Artabotrys hexapetalus stem bark, LC-MS parameters included a molecular ion at m/z 383.0938 ([M+Na]⁺) and retention time of ~5.1 minutes, with validation against reference standards . Quantification can be achieved via calibration curves using purified this compound, ensuring detection limits are optimized for low-abundance phenolic compounds.

Q. How can researchers isolate this compound from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation. Fractionation using column chromatography (e.g., silica gel or Sephadex LH-20) and preparative HPLC with UV detection at 280 nm (characteristic of phenolic acids) is effective. Purity should be confirmed via NMR and high-resolution MS .

Q. What in vitro assays are used to evaluate this compound’s bioactivity?

Common assays include:

- α-Glucosidase inhibition : Measure IC₅₀ values using p-nitrophenyl glucopyranoside as a substrate .

- Immunosuppressive activity : Assess murine B lymphocyte proliferation via MTT assays, with dose-response curves (e.g., 10–100 μM) .

- Antioxidant capacity : Use DPPH radical scavenging or FRAP assays .

Advanced Research Questions

Q. How do molecular docking studies elucidate this compound’s mechanism of α-glucosidase inhibition?

Molecular docking (e.g., AutoDock Vina) reveals binding interactions between this compound and α-glucosidase active sites. Studies report a binding energy of -4.426 kcal/mol , indicating moderate affinity. Key residues (e.g., Asp349, Arg439) form hydrogen bonds with the glucose moiety and methoxy groups, explaining competitive inhibition . Compare results with high-affinity ligands like hydroxytanshinone IIA (-9.817 kcal/mol) to contextualize efficacy gaps .

Q. What experimental strategies address contradictions in this compound’s reported bioactivity across studies?

Discrepancies in IC₅₀ values or mechanisms may arise from:

- Source variability : Differences in plant genotypes or extraction methods.

- Assay conditions : Standardize pH, temperature, and substrate concentrations.

- Synergistic effects : Co-occurring compounds (e.g., loganic acid) in crude extracts may enhance or mask activity. Use pure compounds and combinatorial assays to isolate effects .

Q. How can structural analogs of this compound be designed to improve bioactivity?

Patent data (e.g., EP 3 456 789 A1) suggests modifying the glucose moiety or methoxy groups to enhance sweetness modulation or enzyme inhibition. Computational tools like QSAR models predict substituent effects, while synthetic routes (e.g., glycosylation of syringic acid) are validated via NMR and activity assays .

Q. Methodological Guidance

Q. How should researchers formulate hypotheses about this compound’s role in metabolic pathways?

- Literature synthesis : Use systematic reviews to identify understudied pathways (e.g., glucose metabolism or immune modulation).

- Omics integration : Combine transcriptomic/metabolomic data from public databases (e.g., NCBI GEO) to map interactions .

- Hypothesis testing : Design knockout models (e.g., CRISPR in cell lines) to validate proposed targets .

Q. What statistical approaches ensure rigor in analyzing this compound’s dose-response data?

- Nonlinear regression : Fit sigmoidal curves (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀.

- Cluster analysis : Account for nested data (e.g., multiple assays per sample) using mixed-effects models .

- Sensitivity analysis : Use tools like Monte Carlo simulations to assess parameter uncertainty .

Q. Data Reproducibility and Validation

Q. How can researchers validate this compound’s immunosuppressive effects across models?

- In vitro-in vivo correlation : Compare lymphocyte inhibition in cell cultures with murine models.

- Biomarker profiling : Measure cytokine levels (e.g., IL-2, IFN-γ) via ELISA to confirm mechanism .

- Multi-lab replication : Share protocols via platforms like Protocols.io to reduce variability .

Q. What repositories or databases are recommended for sharing this compound research data?

Properties

IUPAC Name |

3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O10/c1-22-7-3-6(14(20)21)4-8(23-2)13(7)25-15-12(19)11(18)10(17)9(5-16)24-15/h3-4,9-12,15-19H,5H2,1-2H3,(H,20,21)/t9-,10-,11+,12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKMDORKRDACEI-OVKLUEDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186870 | |

| Record name | Glucosyringic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33228-65-8 | |

| Record name | Glucosyringic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033228658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosyringic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.